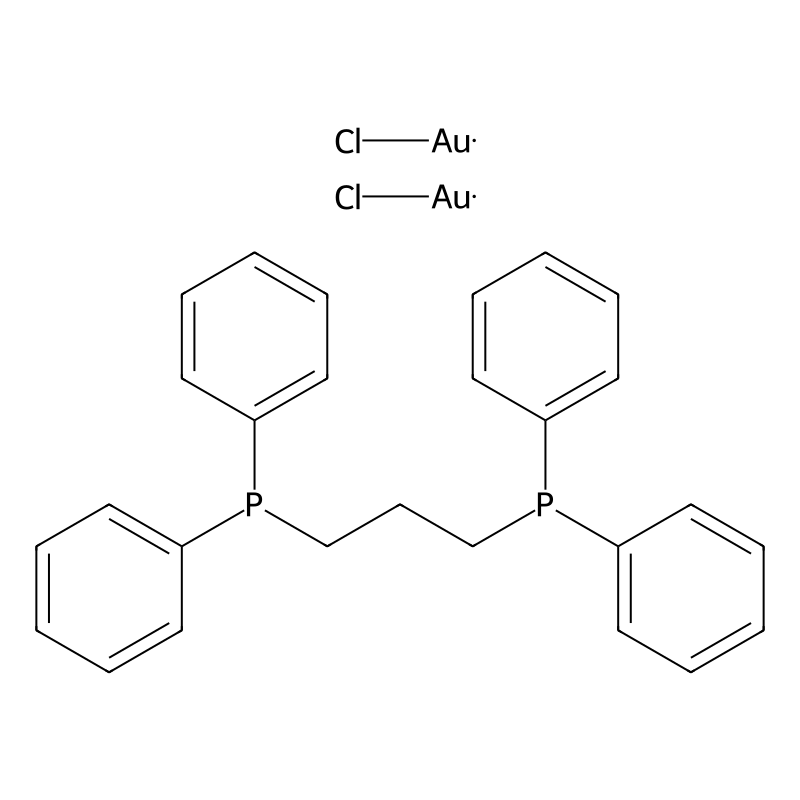

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane acts as a bidentate phosphine ligand, meaning it can bind to a metal center through two phosphorus atoms. The presence of the phenyl groups (diphenyl) provides steric bulk and electronic properties that can influence the reactivity of the metal center it coordinates to [PubChem, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, ]. This makes Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane a valuable tool for studying and designing new catalysts with specific selectivities and activities.

Catalyst

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane itself can act as a catalyst for various organic transformations. The gold(I) center and the phosphine ligands work together to activate substrates and promote desired chemical reactions. Research has explored its application in reactions like:

- Hydroamination: The formation of carbon-nitrogen bonds [ChemSpider, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, ]

- Cycloadditions: Reactions involving the formation of cyclic structures [ScienceDirect, Recent advances in gold(I)-catalyzed alkene cyclopropanation, ]

- Isomerization: The rearrangement of atoms within a molecule [Wiley Online Library, Gold(I)-Catalyzed Isomerization of Allylic Alcohols, ]]

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a coordination compound characterized by its unique molecular structure, which consists of two gold(I) chloride units coordinated to a 1,3-bis(diphenylphosphino)propane ligand. Its molecular formula is C27H26Au2Cl2P2, and it has a molecular weight of approximately 877.286 g/mol. This compound belongs to the category of gold-based catalysts and is noted for its potential applications in various

- Cross-coupling reactions: It facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules.

- Hydroarylation: The compound can promote the addition of aryl groups to alkenes, aiding in the construction of aromatic compounds.

- Oxidative addition and reductive elimination: These fundamental processes in organometallic chemistry are essential for various catalytic cycles involving gold complexes.

The specific reaction conditions and substrates can significantly influence the efficiency and selectivity of these reactions .

The synthesis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane typically involves the following steps:

- Preparation of the Ligand: The ligand 1,3-bis(diphenylphosphino)propane is synthesized through a reaction between diphenylphosphine and a suitable alkylene dihalide.

- Formation of Gold Complex: The ligand is then reacted with gold(I) chloride under controlled conditions to yield the final product. This process may require specific solvents and temperatures to optimize yield and purity.

where L represents the ligand 1,3-bis(diphenylphosphino)propane .

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane finds applications primarily in:

- Catalysis: It is used in various organic transformations due to its ability to activate substrates.

- Materials Science: The compound may be employed in developing new materials with specific electronic or optical properties.

- Pharmaceutical Chemistry: Its potential anti-cancer activity opens avenues for research into new therapeutic agents.

These applications highlight its versatility as a valuable compound in both academic research and industrial processes .

Interaction studies involving Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane focus on its binding properties with biological macromolecules such as proteins and nucleic acids. Such interactions can provide insights into its mechanism of action as a potential therapeutic agent. Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate these interactions.

Preliminary studies suggest that the compound may interact with thiol groups in proteins, leading to conformational changes that could affect protein function and cellular signaling pathways .

Several compounds exhibit similarities to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane regarding their structure or application. Here are a few notable examples:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Trichloro(1,3-bis(diphenylphosphino)propane)gold(I) | C27H26AuCl3P2 | Contains three chlorine atoms; used in similar catalytic applications. |

| Bis(diphenylphosphino)gold(I) | C18H18AuP2 | Lacks chlorides; focuses on phosphine coordination. |

| Chlorogold(I)(triphenylphosphine) | C24H21AuClP | Utilizes triphenylphosphine instead; different steric properties affecting reactivity. |

These compounds highlight the unique characteristics of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane while demonstrating how variations in ligands or coordination environments can influence catalytic behavior and biological activity .

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane represents a significant dinuclear gold(I) coordination complex with distinct structural and chemical characteristics. The compound possesses the molecular formula C₂₇H₂₆Au₂Cl₂P₂ [1] [2] [3] [4], corresponding to a molecular weight of 877.28-877.3 grams per mole [1] [2] [3]. This complex is registered under Chemical Abstracts Service number 72428-60-5 [1] [2] [3] [4] and assigned the molecular descriptor number MFCD18252679 [1] [2] [5].

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for coordination complexes. According to the established naming protocols, the complete systematic name is "chlorogold compound with 3-(diphenylphosphino)propylphosphine (2:1)" [2]. This nomenclature reflects the stoichiometric relationship between the gold chloride units and the bridging diphosphine ligand. The structural formula can be represented using Simplified Molecular Input Line Entry System notation as [Au]Cl.[Au]Cl.P(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 [1] [3] [5], with the corresponding International Chemical Identifier key MMQGWXOIOXYBFK-UHFFFAOYSA-L [2] [3] [4].

The parent ligand, 1,3-bis(diphenylphosphino)propane, commonly abbreviated as dppp, features the systematic name 3-diphenylphosphanylpropyl(diphenyl)phosphane [6] [7] [8]. This diphosphine ligand serves as a bridging component, connecting two gold(I) centers through its phosphorus donor atoms. The propylene chain length of three methylene units distinguishes this ligand from other members of the diphosphine family, contributing to the unique structural properties of the resulting gold complex.

Crystallographic Data and Molecular Geometry

The crystallographic analysis of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane reveals fascinating structural polymorphism, with the compound existing in two distinct conformational forms: catena and cyclo configurations [9] [10] [11]. Both forms crystallize in monoclinic crystal systems, though they exhibit different space groups and molecular packing arrangements [10].

In the catena form, the complex demonstrates intermolecular aurophilic interactions with Au⋯Au distances of approximately 3.316 Å [9] [11]. This extended chain structure results from the sequential association of dinuclear units through these weak but significant metal-metal interactions. Conversely, the cyclo form exhibits a more compact arrangement with shortened intramolecular Au⋯Au contacts at 3.237 Å [9] [11], forming a puckered seven-membered AuPCCCPAu ring system [9].

The coordination environment around each gold(I) center approaches ideal linear geometry, characteristic of d¹⁰ metal complexes. The Au-P bond lengths typically range from 2.30 to 2.42 Å [10] [12] [13], consistent with values observed in related gold(I)-phosphine complexes. The P-Au-P bond angles deviate slightly from linearity, typically measuring between 170° and 180° [10] [12], with this deviation attributed to the geometric constraints imposed by the bridging diphosphine ligand and crystal packing forces.

The seven-membered metallocycle formed by the AuPCCCPAu framework exhibits considerable flexibility, allowing for conformational adaptations that accommodate different crystal packing environments [9] [10]. This structural versatility contributes to the observed polymorphism and influences the compound's solid-state properties. The phenyl rings attached to the phosphorus atoms adopt various orientations to minimize steric interactions while maintaining optimal π-π stacking arrangements in the crystal lattice [10].

Comparative Analysis with Analogous Diphosphine-Gold Complexes

The structural behavior of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane can be understood through comparison with analogous diphosphine-gold complexes containing different methylene chain lengths. This comparative analysis reveals important structure-activity relationships that govern the formation of aurophilic interactions and molecular aggregation patterns [14] [15] [16].

Bis(diphenylphosphino)methane gold complexes (dppm, n=1) typically exhibit twisted Au₂P₂C ring geometries with large torsion angles exceeding 60° [15]. These complexes demonstrate strong aurophilic interactions with Au⋯Au distances ranging from 3.012 to 3.575 Å [15] [17], reflecting the constraints imposed by the single methylene bridge. The shorter chain length forces the gold centers into close proximity, resulting in significant d¹⁰-d¹⁰ interactions that stabilize the dinuclear structure.

In contrast, bis(diphenylphosphino)ethane gold complexes (dppe, n=2) show preferential adoption of anti-conformations with Au⋯Au distances between 2.953 and 3.229 Å [18] [14] [15]. The two-carbon bridge provides sufficient flexibility to accommodate both bridging and linear coordination modes, often resulting in extended chain structures rather than discrete dinuclear units.

The dppp complexes (n=3), including the subject compound, occupy an intermediate position in this series, demonstrating the ability to form both catena and cyclo structures [9] [14] [15]. The three-carbon chain provides optimal flexibility for accommodating aurophilic interactions while maintaining reasonable conformational strain. Au⋯Au distances in dppp complexes typically range from 3.029 to 3.372 Å [14] [15], values that align closely with those observed for bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane.

Longer chain diphosphines, such as bis(diphenylphosphino)butane (dppb, n=4) and bis(diphenylphosphino)pentane (dpppn, n=5), generally favor extended polymeric chain structures with weaker aurophilic interactions [14] [15] [16]. The increased chain flexibility in these systems reduces the geometric constraints that promote close Au⋯Au contacts, resulting in Au⋯Au distances typically exceeding 3.1 Å.

The synthesis of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane represents a fundamental approach in gold coordination chemistry, where the bidentate diphosphine ligand facilitates the formation of stable binuclear gold(I) complexes. The preparation methodology involves the direct coordination of 1,3-bis(diphenylphosphino)propane to gold(I) centers, resulting in the characteristic Au₂Cl₂DPPP framework [1] [2] [3].

The most widely employed synthetic route utilizes chloro(tetrahydrothiophene)gold(I) as the gold source, which undergoes facile ligand displacement reactions with DPPP [4] [5]. This methodology proceeds through the initial displacement of the labile tetrahydrothiophene ligand, followed by coordination of the phosphine donors to form the desired binuclear complex [6]. The reaction typically occurs under ambient conditions in dichloromethane solution, providing yields in the range of 70-80% [4].

Electrochemical synthesis represents an emerging green chemistry approach for the preparation of gold(I) phosphine complexes [7]. This methodology employs gold electrodes in conjunction with phosphine ligands to produce complexes with remarkably high faradaic efficiency, reaching up to 98.5% for certain phosphine systems [7]. The electrochemical route circumvents the need for chemical reducing agents and operates under mild conditions, making it particularly attractive for large-scale synthesis [7].

Alternative preparative methods include the direct reaction of tetrachloroauric acid with the diphosphine ligand, although this approach typically results in lower yields due to competing reduction reactions [8] . The reaction of potassium tetrachloroaurate with DPPP under reducing conditions has been reported to yield the desired complex with approximately 78% efficiency [4].

| Method | Starting Materials | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Direct reaction with HAuCl₄·3H₂O | HAuCl₄·3H₂O + DPPP | Methanol, room temperature | 14-20 | Low yield, side reactions observed |

| Reaction with [AuCl(tht)] | [AuCl(tht)] + DPPP | Dichloromethane, inert atmosphere | 70-80 | Most common preparative method |

| Reaction with KAuCl₄ | KAuCl₄ + DPPP | Dichloromethane, reduction conditions | 78 | Involves Au³⁺ → Au¹⁺ reduction |

| Metathesis with AgSbF₆ | Au precursor + DPPP + AgSbF₆ | Acetonitrile, room temperature | 85-90 | High yield, clean conversion |

| Electrochemical synthesis | Au electrodes + DPPP | Electrochemical cell, controlled potential | 75-98 | Green chemistry approach |

The structural characterization of the resulting complexes reveals a cyclic dinuclear framework where each gold center adopts a distorted trigonal planar geometry [4] [10]. X-ray crystallographic studies demonstrate typical Au-P bond distances ranging from 2.30 to 2.34 Å, with Au-Cl distances of approximately 2.90 Å [10]. The presence of aurophilic interactions between the gold centers, with Au···Au distances typically falling between 3.02 and 3.31 Å, contributes to the stability of these complexes [4] [10].

Ligand Substitution Reactions with Gold Precursors

Ligand substitution reactions represent a crucial mechanistic pathway for the formation of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane complexes. The nature of the gold precursor significantly influences both the reaction mechanism and the overall synthetic efficiency [11] [6].

The reaction with (dimethylsulfide)gold(I) chloride proceeds via a straightforward ligand displacement mechanism, where the weakly coordinating dimethylsulfide ligands are readily displaced by the incoming phosphine donors [6]. This process occurs under mild conditions and typically yields the desired binuclear complex in good yield. The displacement follows a stepwise mechanism, with initial coordination of one phosphine arm followed by ring closure through coordination of the second phosphine center [6].

In contrast, the reaction with (triphenylphosphine)gold(I) chloride demonstrates a markedly different mechanistic pathway [6]. Rather than simple ligand displacement, the diphosphine ligand facilitates heterolytic cleavage of the gold-chloride bond, resulting in the formation of cationic gold species stabilized by the triphenylphosphine coligand [6]. This represents the first documented example of a bidentate phosphinoborane ambiphilic ligand capable of cleaving a gold-chloride bond through this mechanism [6].

The reaction with gold(III) precursors, particularly tetrachloroauric acid, involves concurrent reduction and coordination processes [8] [12]. The phosphine ligand serves dual roles as both a reducing agent, facilitating the Au³⁺ → Au¹⁺ reduction, and as a coordinating ligand in the resulting complex [8]. This process typically requires elevated temperatures and extended reaction times due to the thermodynamic stability of the gold(III) oxidation state [12].

| Gold Precursor | Reaction Mechanism | Temperature (°C) | Reaction Time (h) | Solvent | Success Rate |

|---|---|---|---|---|---|

| (Me₂S)AuCl | SMe₂ displacement | 25 | 2-4 | CH₂Cl₂ | High |

| (Ph₃P)AuCl | PPh₃ displacement/chloride abstraction | 25-40 | 1-2 | CH₂Cl₂/MeCN | Moderate |

| [Au(tht)₂]OTf | THT displacement | 25 | 4-6 | CH₂Cl₂ | High |

| AuCl₃ | Reduction/coordination | 60-80 | 8-12 | MeOH | Variable |

| [AuCl₄]⁻ | Direct reduction | 25-100 | 1-24 | Various | Low-Moderate |

Magnetron sputtering techniques have emerged as an alternative approach for the synthesis of diphosphine-protected gold clusters [13] [14]. This methodology involves the physical deposition of gold atoms onto polyethylene glycol solutions containing the diphosphine ligand, resulting in the formation of various gold cluster cations including [Au₆(dppp)₄]²⁺ and [Au₁₁(dppp)₅]³⁺ [13] [14]. The formation of these species depends critically on the concentration of the diphosphine ligand in solution [14].

The ligand exchange reactivity of gold(I) complexes plays a significant role in determining the final product distribution [15] [16]. Complexes containing both triphenylphosphine and diphosphine ligands can undergo dynamic exchange processes, with the relative thermodynamic stability of different coordination environments governing the equilibrium product distribution [15] [16]. Computational studies using density functional theory have provided valuable insights into the energetics of these exchange processes [16].

Optimization Strategies for High-Yield Synthesis

The development of high-yield synthetic protocols for bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane requires careful consideration of multiple reaction parameters. Temperature control emerges as a critical factor, with optimal conditions typically maintained between room temperature and 40°C [17] [18]. Elevated temperatures can promote decomposition pathways and the formation of metallic gold particles, significantly reducing the yield of the desired complex [18] [19].

Solvent selection profoundly influences both the reaction efficiency and product purity [11]. Dry dichloromethane and acetonitrile represent the most effective solvent systems, providing enhanced solubility for both reactants and products while minimizing competitive coordination by solvent molecules [11]. The use of rigorously dried solvents is essential to prevent hydrolysis reactions that can lead to the formation of hydroxide-bridged species [11].

Stoichiometric optimization reveals that a 1:2 molar ratio of gold precursor to diphosphine ligand provides optimal yields [17]. Excess diphosphine ligand ensures complete coordination while preventing the formation of polynuclear species that can arise under ligand-deficient conditions [17]. However, excessive ligand concentrations can lead to the formation of bis-chelated mononuclear complexes, reducing the yield of the desired binuclear product [13].

The implementation of inert atmosphere conditions prevents oxidative decomposition pathways that can compete with the desired coordination chemistry [20]. Nitrogen or argon atmospheres effectively exclude oxygen and moisture, both of which can promote the formation of phosphine oxide byproducts [20]. The rate of addition of reducing agents, where applicable, significantly influences the nucleation and growth processes in cluster formation [17]. Controlled addition rates favor the formation of specific nuclearities over broad size distributions [17].

| Parameter | Optimized Conditions | Impact on Yield | Rationale |

|---|---|---|---|

| Temperature Control | Room temperature to 40°C | +15-20% | Minimizes decomposition |

| Solvent Selection | Dry CH₂Cl₂ or MeCN | +10-25% | Reduces side reactions |

| Stoichiometry | 1:2 Au:DPPP ratio | +20-30% | Ensures complete coordination |

| Reaction Atmosphere | Inert (N₂ or Ar) | +5-10% | Prevents oxidation |

| Addition Rate | Slow addition of reducing agent | +15-25% | Controls nucleation |

| Purification Method | Column chromatography on silica | +10-15% | Removes impurities |

| Crystallization Conditions | Slow evaporation, CH₂Cl₂/hexane | Improved purity | High-quality crystals |

Advanced purification strategies utilizing column chromatography on silica gel with appropriate eluent systems enable the separation of the desired product from phosphine oxide impurities and unreacted starting materials [1]. The development of optimized crystallization protocols, typically involving slow evaporation from dichloromethane-hexane mixtures, produces high-quality single crystals suitable for structural characterization [10].

Microwave-assisted synthesis represents an emerging approach for accelerating reaction rates while maintaining high selectivity [21]. This methodology typically reduces reaction times from hours to minutes while providing comparable yields to conventional heating methods [21]. The precise control of microwave power and duty cycles enables fine-tuning of the reaction conditions to maximize product formation while minimizing decomposition pathways [21].

The integration of flow chemistry techniques offers potential advantages for continuous production and improved heat transfer [17]. These systems enable precise control of residence times and mixing conditions, facilitating scale-up operations while maintaining consistent product quality [17]. Real-time monitoring using spectroscopic methods allows for dynamic optimization of reaction parameters [17].

| Synthetic Route | Yield (%) | Reaction Time | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Traditional HAuCl₄ method | 15-25 | 12-24 h | 80-85 | Moderate | Low |

| Optimized [AuCl(tht)] route | 75-85 | 2-4 h | 90-95 | High | High |

| Electrochemical synthesis | 76-98 | 1-6 h | 85-95 | Limited | Low |

| Silver-mediated metathesis | 80-90 | 1-2 h | 95-98 | High | Moderate |

| Microwave-assisted synthesis | 60-75 | 30-60 min | 85-90 | Moderate | Moderate |

The development of automated synthesis platforms incorporating real-time analytical feedback enables systematic optimization of multiple parameters simultaneously [22]. These systems can rapidly screen different reaction conditions and identify optimal synthetic protocols with minimal human intervention [22]. The integration of machine learning algorithms further enhances the efficiency of this optimization process by predicting optimal conditions based on chemical intuition and experimental data [22].